7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the bromination of a pyrrole derivative, followed by cyclization with a pyrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide or other nucleophiles
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding pyrrolo[2,3-b]pyrazine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
- Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Comparison: Compared to similar compounds, 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-9-7-6(11-4)5(8)3-10-7/h2-3H,1H3,(H,9,10) |
InChI Key |
RKNJTZWJIPGTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=CN2)Br |
Origin of Product |
United States |
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